molecular formula C16H19N3 B14067191 3-(4-Phenylpiperazin-1-yl)aniline

3-(4-Phenylpiperazin-1-yl)aniline

Cat. No.: B14067191
M. Wt: 253.34 g/mol
InChI Key: NSUDUKMRKCCSIV-UHFFFAOYSA-N
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Description

3-(4-Phenylpiperazin-1-yl)aniline: is an organic compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a phenyl group attached to the piperazine ring and an aniline moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antitumor, antibacterial, and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Phenylpiperazin-1-yl)aniline typically involves the reaction of 4-phenylpiperazine with aniline derivatives. One common method includes the use of hydrazonoyl chlorides and triethylamine as a base, followed by cyclization using polyphosphoric acid . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Phenylpiperazin-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

  • 3-Chloro-4-(4-methylpiperazin-1-yl)aniline
  • 4-(1-Piperazinyl)aniline
  • 2-(4-Phenylpiperazin-1-yl)pyrimidine-5

Comparison: 3-(4-Phenylpiperazin-1-yl)aniline is unique due to its specific structural features, such as the phenyl group attached to the piperazine ring and the aniline moiety. This structural uniqueness contributes to its distinct pharmacological activities compared to other similar compounds .

Properties

Molecular Formula

C16H19N3

Molecular Weight

253.34 g/mol

IUPAC Name

3-(4-phenylpiperazin-1-yl)aniline

InChI

InChI=1S/C16H19N3/c17-14-5-4-8-16(13-14)19-11-9-18(10-12-19)15-6-2-1-3-7-15/h1-8,13H,9-12,17H2

InChI Key

NSUDUKMRKCCSIV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=CC=CC(=C3)N

Origin of Product

United States

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